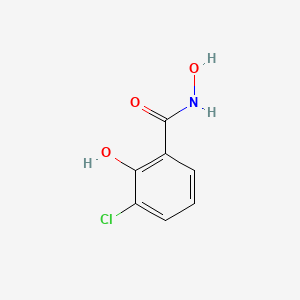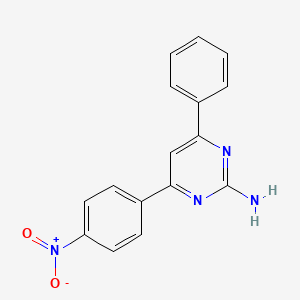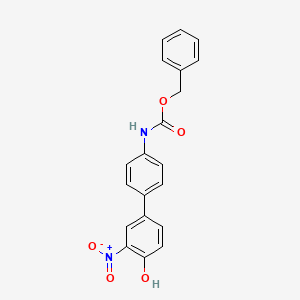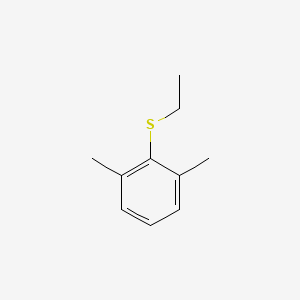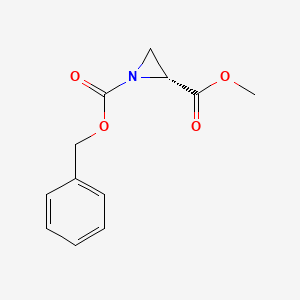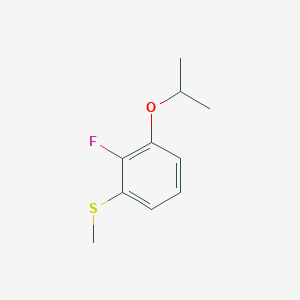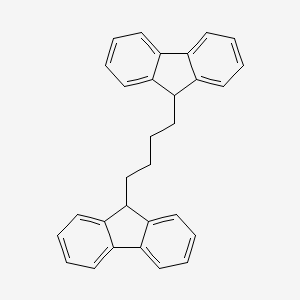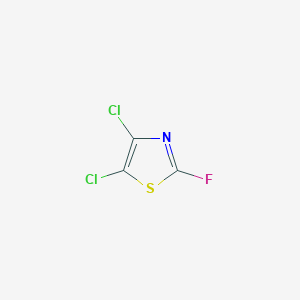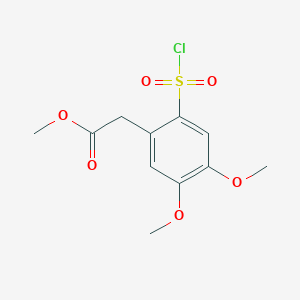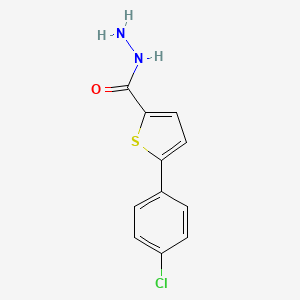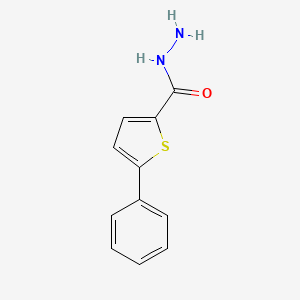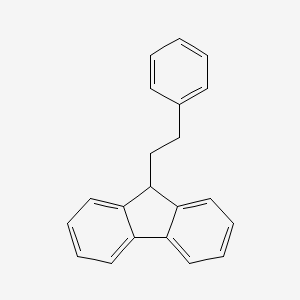![molecular formula C8H5FN2O B6308839 4-氟-1H-吡咯并[3,2-c]吡啶-3-甲醛 CAS No. 1190309-82-0](/img/structure/B6308839.png)
4-氟-1H-吡咯并[3,2-c]吡啶-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a chemical compound with a pyrrolopyridine core. Pyrrolopyridines are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring . They are also called azaindoles or azaizoindoles, depending on the arrangement of nitrogen atoms in the bicyclic structure .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is characterized by a pyrrolopyridine core with a fluorine atom at the 4-position and a carbaldehyde group at the 3-position . The exact molecular structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.科学研究应用
Building Blocks in Drug Synthesis
The compound is used as a building block in the synthesis of various drugs . It’s a part of the fluorinated building blocks, which are often used in drug design due to the unique properties of fluorine .
Inhibitor of Fibroblast Growth Factor Receptor (FGFR)
The compound has shown potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Anticancer Applications
The compound has been used in the development of anticancer drugs . For instance, drugs containing a pyrrolopyridine scaffold, such as Vemurafenib or Pexidartinib, are used in anticancer therapy .
Anti-arthritic Drug Development
Pyrrolo[3,2-c]pyridine derivatives show inhibitory effect against FMS kinase and are promising candidates for antiarthritic drug development .
Inhibition of Cell Proliferation
In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cells . For example, it has been found to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .
Inhibition of Cell Migration and Invasion
The compound has also been found to significantly inhibit the migration and invasion of 4T1 cells . This suggests potential applications in preventing the spread of cancer.
Lead Compound for Drug Optimization
Due to its low molecular weight and potent activities against FGFR1, 2, and 3, the compound is considered an appealing lead compound beneficial for subsequent optimization .
Role in Signal Transduction Pathways
The FGF–FGFR axis, which the compound can inhibit, is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
未来方向
The future directions for research on 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde could include further studies on its synthesis, reactivity, and biological activity. Given the reported activities of related pyrrolopyridine derivatives, it could be interesting to explore the potential of 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde as a therapeutic agent, particularly in the context of cancer therapy .
作用机制
Target of Action
The primary targets of 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The activated FGFRs trigger several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of these pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could potentially be beneficial to its bioavailability and subsequent optimization .
Result of Action
In vitro studies have shown that 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
属性
IUPAC Name |
4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-8-7-5(4-12)3-11-6(7)1-2-10-8/h1-4,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKIRVIJUGMNQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

